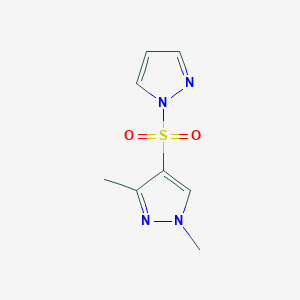
N-(4-氟苯基)-1-(3-甲基苯基)甲磺酰胺
描述
Synthesis Analysis
The synthesis of compounds similar to N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide often involves catalytic processes and selective functionalization strategies. For instance, iridium-catalyzed regio- and enantioselective allylic alkylation is employed to produce enantiopure fluorobis(phenylsulfonyl)methylated compounds, showcasing the potential for high precision in constructing complex molecular architectures (Liu et al., 2009). Another approach involves the palladium-catalyzed synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting the versatility of sulfonyl amides in heterocyclic synthesis (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of N-(4-fluorophenyl)methanesulfonamide (4FPMSA) demonstrates significant similarities with other alkyl sulfonanilides, indicating that substituent variations (such as fluorination) at the phenyl ring do not drastically alter the core structural motifs. This uniformity is reflected in bond angles and torsional angles, with the amide hydrogen and methanesulfonyl group maintaining a consistent orientation across different derivatives (Gowda et al., 2007).
Chemical Reactions and Properties
Chemoselective N-acylation reagents developed from N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides illustrate the chemical reactivity and potential of sulfonyl amides for selective transformations. These reagents offer good chemoselectivity, underscoring the utility of fluorophenyl methanesulfonamides in synthetic chemistry (Kondo et al., 2000).
Physical Properties Analysis
The crystalline structure and spectroscopic characteristics of compounds related to N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide reveal insights into their physical properties. Studies on complexes with triazabicyclo[4.4.0]dec-5-ene, for example, offer a glimpse into the hydrogen bonding patterns and crystal packing, which are crucial for understanding solubility, stability, and reactivity (Binkowska et al., 2001).
Chemical Properties Analysis
The chemical behavior of N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide and its analogs can be explored through their reactions and stability under various conditions. For instance, the enantioselective conjugate addition of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones catalyzed by chiral bifunctional organocatalysts demonstrates the compound's reactivity and the potential for producing chiral monofluoromethylated compounds (Moon et al., 2009).
科学研究应用
催化和合成应用
研究表明,相关的氟双(苯磺酰)甲烷化合物在催化和合成化学中很有用。例如,铱催化的烯丙基烷基化已用于实现高区域选择性和对映选择性的对映纯氟双(苯磺酰)甲基化合物的合成,该化合物可进一步转化为保持高旋光纯度的单氟甲基化布洛芬 (Liu 等,2009)。类似地,利用氟双(苯磺酰)甲烷化学的辛可纳生物碱催化的对映选择性单氟甲基化说明了具有潜在药物相关性的手性分子的创建 (Mizuta 等,2007)。
分子结构和表征
另一个研究领域集中在类似甲磺酰胺衍生物的分子构象、核磁共振化学位移和振动跃迁上。一项详细的 DFT 研究提供了对 N-(2-甲基苯基)甲磺酰胺和 N-(3-甲基苯基)甲磺酰胺的结构和电子性质的见解,促进了对它们的化学行为和潜在应用的更深入理解 (Karabacak 等,2010)。
生物活性
对磺酰胺及其衍生物(包括与 N-(4-氟苯基)-1-(3-甲基苯基)甲磺酰胺结构相关的化合物)的探索导致了对生物靶标(例如 5-脂氧合酶)的有效抑制剂的发现。这些发现表明这些化合物在治疗由 5-脂氧合酶活性介导的疾病中具有潜在的治疗应用 (Beers 等,1997)。
分析化学应用
在分析化学中,已经开发出选择性测定甲磺酸的方法,展示了基于甲磺酰胺的荧光团在检测和定量各种基质中的化学物质方面的多功能性。这说明了该化合物在开发新的分析工具中的潜在用途 (Masuda 等,2005)。
属性
IUPAC Name |
N-(4-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-3-2-4-12(9-11)10-19(17,18)16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXPHHUCCMSKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)
![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4577453.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)
![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)
![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)
![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)
![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)
